
2-(1-Aminoethyl)-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)-6-chlorophenol is an organic compound characterized by the presence of an amino group, an ethyl group, and a chlorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-6-chlorophenol typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorophenol.
Aminoethylation: The 6-chlorophenol is then reacted with ethyleneimine under acidic conditions to introduce the aminoethyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a continuous flow reactor for the chlorination step to maintain controlled reaction conditions.
Automated Aminoethylation: Automated systems for the aminoethylation step to ensure precise addition of reagents and optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: Hydroxyl, alkoxy, or amino-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminoethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(1-Aminoethyl)-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
2-(1-Aminoethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-aminophenol: Similar structure but without the ethyl group, affecting its solubility and interaction with biomolecules.
2-(1-Aminoethyl)-4-chlorophenol: Chlorine atom positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 2-(1-Aminoethyl)-6-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(1-aminoethyl)-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3 |
InChI-Schlüssel |
DNSUJHRGQVMRRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


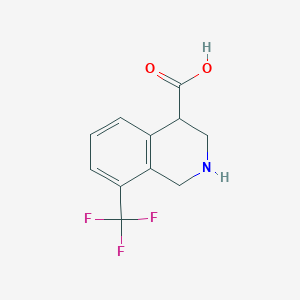
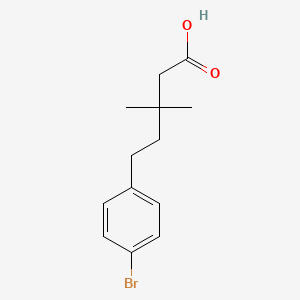
![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
![benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13517219.png)
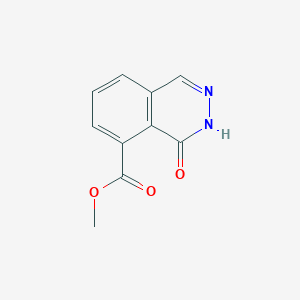
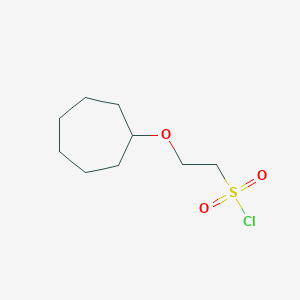
![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)
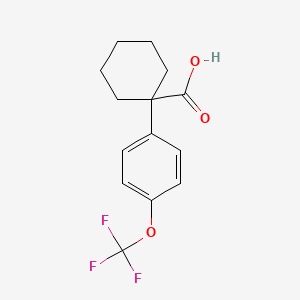


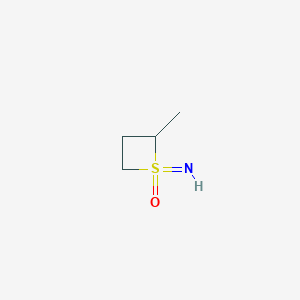
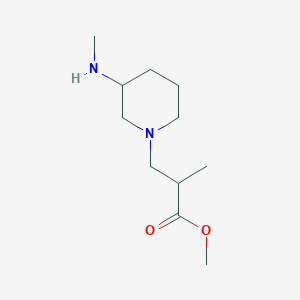
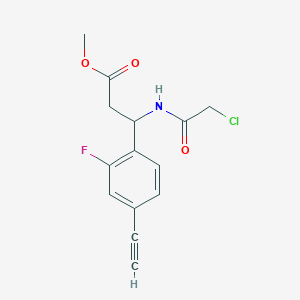
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
